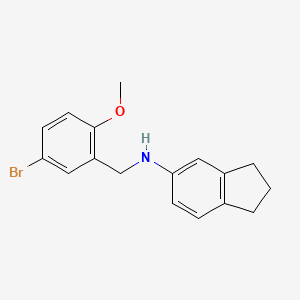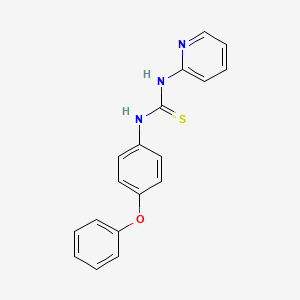
2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile, also known as C21H16ClN2, is a chemical compound that has garnered attention for its potential applications in scientific research. This compound is a member of the acrylonitrile family, which is known for its diverse range of applications in various fields, including pharmaceuticals and materials science. In
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Its effects on the immune system are thought to be due to its ability to modulate the activity of immune cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that this compound has anti-inflammatory effects and can modulate the activity of immune cells.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potentially valuable tool in cancer research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its effects on the immune system in more detail. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile involves the condensation reaction of 4-chlorobenzaldehyde and 1-methylindole-3-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction is carried out in ethanol as a solvent, and the resulting product is purified by recrystallization. The yield of this reaction is approximately 70%.
科学的研究の応用
2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2/c1-21-12-15(17-4-2-3-5-18(17)21)10-14(11-20)13-6-8-16(19)9-7-13/h2-10,12H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANBFXYLLVUXAG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)







![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)